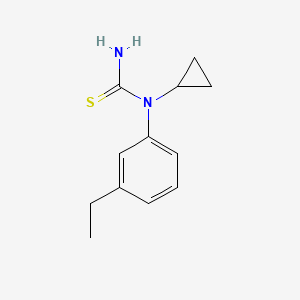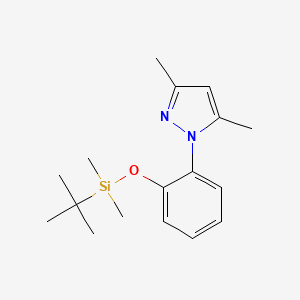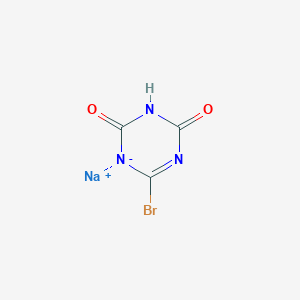
Bromoisocyanuric Acid Monosodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromoisocyanuric Acid Monosodium Salt is a chemical compound with the molecular formula C3HBrN3NaO3. It is commonly used as a brominating agent in organic synthesis due to its ability to introduce bromine atoms into various substrates. This compound is known for its stability and effectiveness in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromoisocyanuric Acid Monosodium Salt can be synthesized through the bromination of isocyanuric acid in the presence of sodium hydroxide. The reaction typically involves the following steps:
- Dissolving isocyanuric acid in water.
- Adding sodium hydroxide to the solution to form the sodium salt of isocyanuric acid.
- Introducing bromine to the solution to achieve bromination.
The reaction is usually carried out at low temperatures to control the rate of bromination and to prevent the formation of unwanted by-products.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes:
- Continuous feeding of isocyanuric acid and sodium hydroxide into a reactor.
- Controlled addition of bromine to the reactor.
- Efficient cooling systems to maintain the desired reaction temperature.
- Filtration and purification steps to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Bromoisocyanuric Acid Monosodium Salt undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Substitution: It is commonly used in electrophilic substitution reactions to introduce bromine atoms into aromatic compounds.
Common Reagents and Conditions
Oxidation Reactions: Typically carried out in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution Reactions: Often performed in acidic or neutral conditions, with the compound acting as the brominating agent.
Major Products Formed
Brominated Aromatic Compounds: These are the primary products formed when this compound is used in substitution reactions with aromatic substrates.
Oxidized Products: Formed when the compound is used as an oxidizing agent.
Scientific Research Applications
Bromoisocyanuric Acid Monosodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a brominating agent in organic synthesis to introduce bromine atoms into various molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of brominated flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism by which Bromoisocyanuric Acid Monosodium Salt exerts its effects involves the release of bromine atoms. These bromine atoms can then participate in various chemical reactions, such as:
Electrophilic Substitution: Bromine atoms act as electrophiles, attacking electron-rich sites on aromatic compounds.
Oxidation: Bromine atoms can oxidize certain substrates, leading to the formation of oxidized products.
Comparison with Similar Compounds
Similar Compounds
Chlorine-based Isocyanurates: Such as Trichloroisocyanuric Acid and Dichloroisocyanuric Acid.
Other Brominating Agents: Such as N-Bromosuccinimide and Bromine.
Uniqueness
Bromoisocyanuric Acid Monosodium Salt is unique due to its stability and effectiveness as a brominating agent. Unlike some other brominating agents, it provides controlled bromination with minimal side reactions. Additionally, its sodium salt form enhances its solubility in water, making it easier to handle in various reactions.
Properties
Molecular Formula |
C3HBrN3NaO2 |
|---|---|
Molecular Weight |
213.95 g/mol |
IUPAC Name |
sodium;6-bromo-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dione |
InChI |
InChI=1S/C3H2BrN3O2.Na/c4-1-5-2(8)7-3(9)6-1;/h(H2,5,6,7,8,9);/q;+1/p-1 |
InChI Key |
SRUQAUMZABEGJF-UHFFFAOYSA-M |
Canonical SMILES |
C1(=O)NC(=O)N=C([N-]1)Br.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


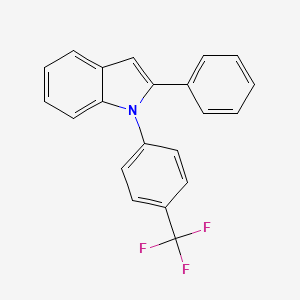
![1H,3H-Oxazolo[3,4-a]indol-1-one, 3-(4-methylphenyl)-](/img/structure/B12515610.png)
![1-(2-hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12515621.png)
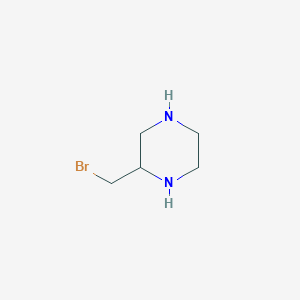
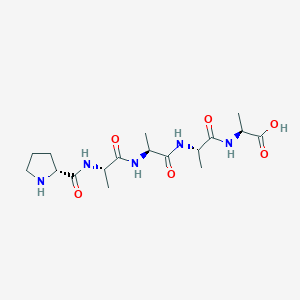
![N,N-diphenyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B12515643.png)
![2,2',3,3'-Tetrahydro-5,5'-bi[1,4]dithiino[2,3-c]furan](/img/structure/B12515644.png)
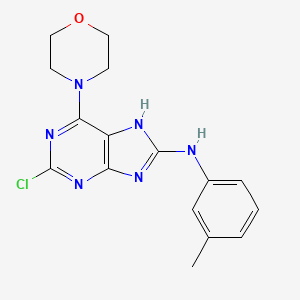
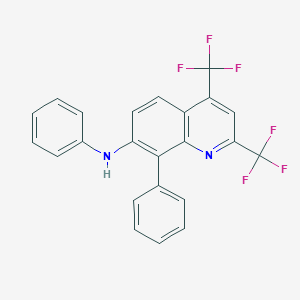
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine](/img/structure/B12515667.png)
